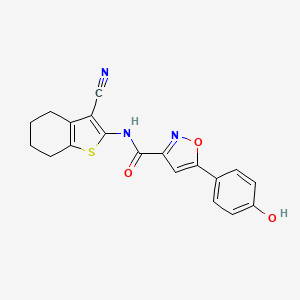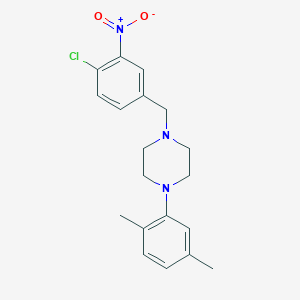![molecular formula C15H15N3O3 B6131944 methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate](/img/structure/B6131944.png)
methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate is not fully understood. However, several research studies have suggested that it exerts its anti-inflammatory, anti-cancer, and antibacterial effects through various mechanisms. For example, it has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Additionally, it has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects
Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate has been reported to exhibit several biochemical and physiological effects. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, it has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Furthermore, it has been shown to exhibit antibacterial activity against several strains of bacteria.
実験室実験の利点と制限
Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate has several advantages for lab experiments. For example, it is relatively easy to synthesize and has been characterized using various analytical techniques. Additionally, it exhibits potent anti-inflammatory, anti-cancer, and antibacterial activity, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.
将来の方向性
There are several future directions for research on methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate. For example, further studies are needed to fully understand its mechanism of action and to elucidate its biochemical and physiological effects. Additionally, more research is needed to determine its potential applications in various fields, such as anti-inflammatory, anti-cancer, and antibacterial therapy. Furthermore, the development of new synthesis methods and the optimization of existing methods could lead to the production of more potent analogs of this compound. Overall, the potential applications of methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate make it a promising candidate for further research in various scientific fields.
合成法
Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate can be synthesized through a multi-step process involving the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-pyrazinecarboxamide. The final step involves the reaction of the resulting intermediate with methylamine. This synthesis method has been reported in several research articles, and the resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
Methyl (3-methylphenyl)[(2-pyrazinylcarbonyl)amino]acetate has shown potential applications in several scientific research fields. In particular, it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Several research studies have reported that this compound exhibits potent anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been reported to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
methyl 2-(3-methylphenyl)-2-(pyrazine-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-5-11(8-10)13(15(20)21-2)18-14(19)12-9-16-6-7-17-12/h3-9,13H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINXVUASLGWBAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)OC)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B6131874.png)

![ethyl 4-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6131885.png)
![4-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}piperidine hydrochloride](/img/structure/B6131887.png)
![5-(3,4-dimethoxyphenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6131890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B6131892.png)
![N-(3-chlorophenyl)-N-[2-(2-cyclohexylidenehydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B6131894.png)
![ethyl 2-{[3-(1-azepanylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6131909.png)
![4-[3-(1-naphthyloxy)propyl]morpholine oxalate](/img/structure/B6131917.png)
![5-(4,6-dimethoxy-2-pyrimidinyl)-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6131925.png)
![7-[2-(1H-indol-3-yl)ethyl]-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6131937.png)

![1-[cyclohexyl(methyl)amino]-3-(4-{[[(3,5-dimethyl-1H-pyrazol-4-yl)methyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6131942.png)
![2-{4-[(4-ethoxyphenoxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6131970.png)